molecular formula C48H32N6 B413974 7,7'-(4,4',5,5'-tetraphenyl-1,1'-biimidazole-2,2'-diyl)diquinoline

7,7'-(4,4',5,5'-tetraphenyl-1,1'-biimidazole-2,2'-diyl)diquinoline

Cat. No.: B413974
M. Wt: 692.8g/mol
InChI Key: OCQHZOCXBWHFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with two imidazole rings, each substituted with diphenyl and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The quinolinyl groups are introduced through subsequent reactions involving quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-imidazole ketones, while reduction can produce quinolinyl-imidazole alcohols .

Scientific Research Applications

1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-bis[4,5-diphenyl-2-(6-quinolinyl)-1H-imidazole]
  • 1,1’-bis[4,5-diphenyl-2-(8-quinolinyl)-1H-imidazole]
  • 1,1’-bis[4,5-diphenyl-2-(5-quinolinyl)-1H-imidazole]

Uniqueness

1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is unique due to the specific positioning of the quinolinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C48H32N6

Molecular Weight

692.8g/mol

IUPAC Name

7-[1-(4,5-diphenyl-2-quinolin-7-ylimidazol-1-yl)-4,5-diphenylimidazol-2-yl]quinoline

InChI

InChI=1S/C48H32N6/c1-5-15-35(16-6-1)43-45(37-19-9-3-10-20-37)53(47(51-43)39-27-25-33-23-13-29-49-41(33)31-39)54-46(38-21-11-4-12-22-38)44(36-17-7-2-8-18-36)52-48(54)40-28-26-34-24-14-30-50-42(34)32-40/h1-32H

InChI Key

OCQHZOCXBWHFND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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